molecular formula C19H19N3OS B5774608 N'-[(3-methyl-2-thienyl)methylene]-2-propyl-4-quinolinecarbohydrazide

N'-[(3-methyl-2-thienyl)methylene]-2-propyl-4-quinolinecarbohydrazide

Cat. No. B5774608
M. Wt: 337.4 g/mol
InChI Key: XFSCFRBLEHWKNH-UDWIEESQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(3-methyl-2-thienyl)methylene]-2-propyl-4-quinolinecarbohydrazide, also known as MPTP, is a synthetic compound that has been widely used in scientific research to study the mechanisms of Parkinson's disease. MPTP is a potent neurotoxin that selectively damages the dopaminergic neurons in the substantia nigra, leading to the development of Parkinsonian symptoms. The purpose of

Mechanism of Action

N'-[(3-methyl-2-thienyl)methylene]-2-propyl-4-quinolinecarbohydrazide is metabolized by monoamine oxidase-B (MAO-B) to form 1-methyl-4-phenylpyridinium (MPP+), which is selectively taken up by dopaminergic neurons through the dopamine transporter. MPP+ accumulates in the mitochondria of dopaminergic neurons, where it inhibits complex I of the electron transport chain, leading to the generation of reactive oxygen species and mitochondrial dysfunction. The resulting oxidative stress and energy depletion lead to the selective death of dopaminergic neurons in the substantia nigra.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N'-[(3-methyl-2-thienyl)methylene]-2-propyl-4-quinolinecarbohydrazide include the selective death of dopaminergic neurons in the substantia nigra, leading to the development of Parkinsonian symptoms, such as tremors, rigidity, and bradykinesia. N'-[(3-methyl-2-thienyl)methylene]-2-propyl-4-quinolinecarbohydrazide also induces oxidative stress and mitochondrial dysfunction, which have been implicated in the pathogenesis of Parkinson's disease.

Advantages and Limitations for Lab Experiments

The advantages of using N'-[(3-methyl-2-thienyl)methylene]-2-propyl-4-quinolinecarbohydrazide in lab experiments include its ability to selectively damage dopaminergic neurons in the substantia nigra, leading to the development of Parkinsonian symptoms. N'-[(3-methyl-2-thienyl)methylene]-2-propyl-4-quinolinecarbohydrazide can be used to develop animal models of Parkinson's disease, which have been instrumental in the development of new treatments for the disease. The limitations of using N'-[(3-methyl-2-thienyl)methylene]-2-propyl-4-quinolinecarbohydrazide in lab experiments include its neurotoxicity, which can lead to the development of Parkinsonian symptoms in researchers who are exposed to the compound. N'-[(3-methyl-2-thienyl)methylene]-2-propyl-4-quinolinecarbohydrazide also has a short half-life and is rapidly metabolized, which can make it difficult to study its long-term effects.

Future Directions

For N'-[(3-methyl-2-thienyl)methylene]-2-propyl-4-quinolinecarbohydrazide research include the development of new treatments for Parkinson's disease that target the underlying mechanisms of the disease, such as oxidative stress and mitochondrial dysfunction. N'-[(3-methyl-2-thienyl)methylene]-2-propyl-4-quinolinecarbohydrazide can also be used to study the role of environmental toxins in the development of Parkinson's disease, as well as the interaction between genetic and environmental factors in the pathogenesis of the disease. Finally, N'-[(3-methyl-2-thienyl)methylene]-2-propyl-4-quinolinecarbohydrazide can be used to develop new animal models of Parkinson's disease that more accurately reflect the human disease.

Synthesis Methods

N'-[(3-methyl-2-thienyl)methylene]-2-propyl-4-quinolinecarbohydrazide can be synthesized through several methods, including the condensation of 2-propyl-4-quinolinecarboxylic acid hydrazide with 3-methyl-2-thiophene carboxaldehyde, or the reaction of 2-propyl-4-quinolinecarboxylic acid with thioacetamide and methyl iodide. The purity and yield of N'-[(3-methyl-2-thienyl)methylene]-2-propyl-4-quinolinecarbohydrazide can be improved through various purification techniques, such as column chromatography and recrystallization.

Scientific Research Applications

N'-[(3-methyl-2-thienyl)methylene]-2-propyl-4-quinolinecarbohydrazide has been widely used in scientific research to study the mechanisms of Parkinson's disease, as it selectively damages the dopaminergic neurons in the substantia nigra, leading to the development of Parkinsonian symptoms. N'-[(3-methyl-2-thienyl)methylene]-2-propyl-4-quinolinecarbohydrazide has been used to develop animal models of Parkinson's disease, which have been instrumental in the development of new treatments for the disease. N'-[(3-methyl-2-thienyl)methylene]-2-propyl-4-quinolinecarbohydrazide has also been used to study the role of oxidative stress and mitochondrial dysfunction in the pathogenesis of Parkinson's disease.

properties

IUPAC Name

N-[(E)-(3-methylthiophen-2-yl)methylideneamino]-2-propylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c1-3-6-14-11-16(15-7-4-5-8-17(15)21-14)19(23)22-20-12-18-13(2)9-10-24-18/h4-5,7-12H,3,6H2,1-2H3,(H,22,23)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFSCFRBLEHWKNH-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=CC=CC=C2C(=C1)C(=O)NN=CC3=C(C=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=NC2=CC=CC=C2C(=C1)C(=O)N/N=C/C3=C(C=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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